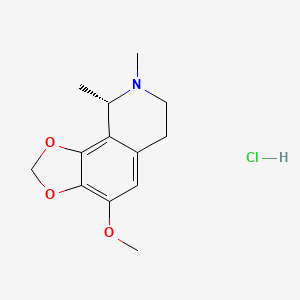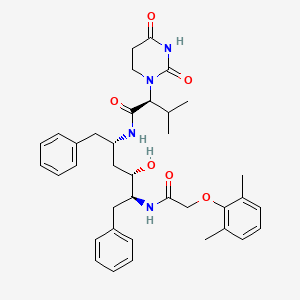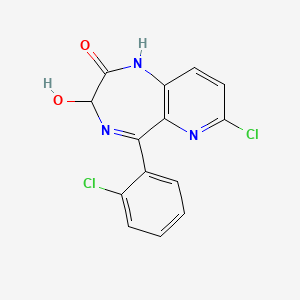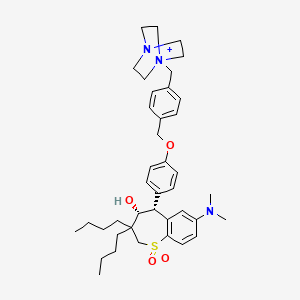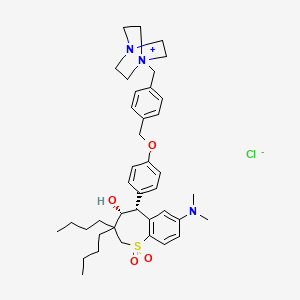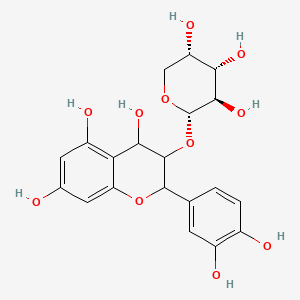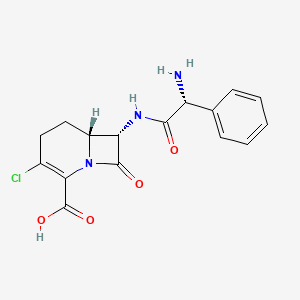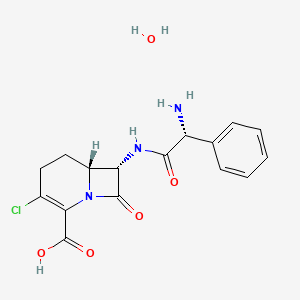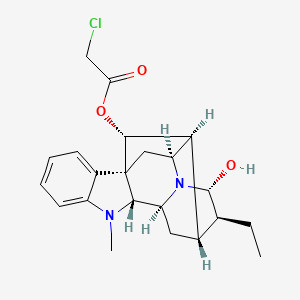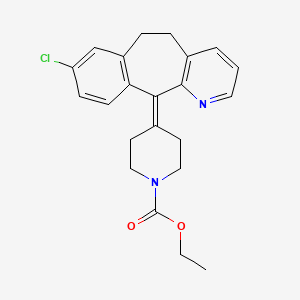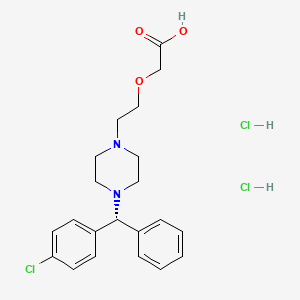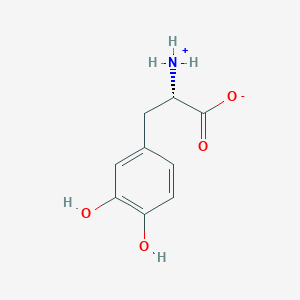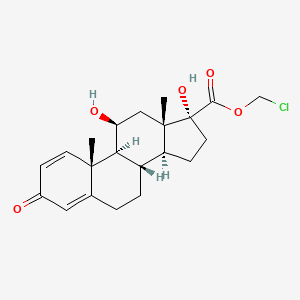
Loteprednol
Übersicht
Beschreibung
Loteprednol, synthetisiert als Ester this compound Etabonat, ist ein topisches Kortikosteroid, das hauptsächlich zur Behandlung von Augenentzündungen eingesetzt wird. Es wird unter verschiedenen Markennamen vertrieben, darunter Lotemax und Loterex . This compound wurde 1980 patentiert und 1998 für den medizinischen Gebrauch zugelassen . Es ist als Generikum erhältlich und wird zur Reduzierung von Entzündungen nach Augenoperationen, zur Behandlung von saisonaler allergischer Konjunktivitis, Uveitis und chronischen Formen der Keratitis eingesetzt .
2. Herstellungsmethoden
Die Herstellung von this compound Etabonat umfasst mehrere synthetische Schritte:
N-Arylierungsreaktion: Die Verbindung I reagiert unter alkalischen Bedingungen mit einem Iodbenzol-Analogon, um Verbindung II zu erhalten.
Entfernungsreaktion: Verbindung II reagiert mit einem Oxiran-Analogon in Methanol unter alkalischen Bedingungen, um Verbindung III zu erhalten.
Veresterungsreaktion: Verbindung III reagiert unter organischen alkalischen Bedingungen mit Ethylchlorformiat, um Verbindung IV zu erhalten.
Chlorierungsreaktion: Verbindung IV wird unter Einwirkung von Kaliumpersulfat chloriert, um this compound Etabonat zu ergeben.
Wissenschaftliche Forschungsanwendungen
Loteprednol Etabonat hat verschiedene wissenschaftliche Forschungsanwendungen:
Medizin: Es wird in ophthalmischen Lösungen zur Behandlung von steroidresponsiven Entzündungszuständen des Auges eingesetzt, wie z. B. allergische Konjunktivitis, Uveitis, Rosacea, oberflächliche punctate Keratitis, Herpes-Zoster-Keratitis, Iritis, Zyclitis und ausgewählte infektiöse Konjunktivitiden.
Arzneimittel-Abgabesysteme: Forschungen haben die Verwendung von nanoteilchenbasierten Arzneimittel-Abgabesystemen gezeigt, um die Bioverfügbarkeit von this compound Etabonat zu verbessern.
Augenpflaster: This compound Etabonat wurde in haftende Augenpflaster zur Behandlung von Augenverletzungen integriert.
5. Wirkmechanismus
This compound Etabonat entfaltet seine Wirkung durch seine entzündungshemmenden Eigenschaften. Es hemmt die Entzündungsreaktion, indem es die Aktivität des zytosolischen Glukokortikoidrezeptors auf genomischer Ebene moduliert . Diese Modulation führt zur Produktion von Lipocortinen, die die Aktivität von Prostaglandinen und Leukotrienen hemmen . Die Verbindung ist so konzipiert, dass sie lokal an der Verabreichungsstelle aktiv ist und dann schnell zu inaktiven Komponenten metabolisiert wird, wodurch unerwünschte Wirkungen minimiert werden .
Wirkmechanismus
Target of Action
Loteprednol is a corticosteroid . Its primary targets are the cytosolic glucocorticoid receptors (GR) . These receptors play a crucial role in mediating the anti-inflammatory effects of corticosteroids .
Mode of Action
This compound interacts with its targets, the glucocorticoid receptors, by binding to them . This interaction results in the modulation of the receptors at the genomic level . This compound is highly lipophilic, which allows it to penetrate cells readily and induce the production of proteins called lipocortins . These proteins modulate the activity of prostaglandins and leukotrienes , key players in the inflammatory response .
Biochemical Pathways
The binding of this compound to the glucocorticoid receptors leads to the production of lipocortins . These proteins inhibit the synthesis of prostaglandins and leukotrienes, thereby reducing inflammation . This is the primary biochemical pathway affected by this compound.
Pharmacokinetics
This compound is designed to be a ‘soft drug’, meaning it is active locally at the site of administration and then rapidly metabolized to inactive components . This design minimizes the chance for adverse effects . The elimination half-life of this compound’s metabolites is significantly faster than that of the parent compound .
Result of Action
The result of this compound’s action is the inhibition of the inflammatory response . This includes the inhibition of edema, fibrin deposition, capillary dilation, and leukocyte migration . These effects make this compound effective in treating various inflammatory conditions of the eye .
Biochemische Analyse
Biochemical Properties
Loteprednol has a binding affinity to steroid receptors that is 4.3 times greater than dexamethasone . This class of steroids consists of bioactive molecules whose in-vivo transformation to non-toxic substances can be predicted from their chemistry and knowledge of enzymatic pathways in the body .
Cellular Effects
The cellular effects of this compound are primarily due to its anti-inflammatory properties. As a corticosteroid, it reduces inflammation by suppressing the immune response, thereby reducing the production of inflammatory mediators in cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to glucocorticoid receptors in cells. This binding results in changes in gene expression, leading to a reduction in the production of inflammatory proteins .
Temporal Effects in Laboratory Settings
A stability-indicating RP-HPLC assay method was developed and validated for quantitative determination of this compound Etabonate in bulk drugs and in ophthalmic suspensions in the presence of degradation products generated from forced degradation studies .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, it is known that the effects of this compound, like other corticosteroids, can vary with dosage. Higher doses may have more pronounced anti-inflammatory effects, but may also be associated with greater risk of side effects .
Metabolic Pathways
This compound is designed to be metabolized into inactive substances by non-specific esterases . This metabolic transformation is intended to reduce the risk of side effects associated with systemic absorption of the drug .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. As a corticosteroid, it is likely to be distributed widely in the body and can cross cell membranes to exert its effects .
Subcellular Localization
The subcellular localization of this compound is likely to be within the cytoplasm, where it can bind to glucocorticoid receptors. These receptors are typically located in the cytoplasm and, upon binding to a glucocorticoid, translocate to the nucleus to influence gene expression .
Vorbereitungsmethoden
The preparation of loteprednol etabonate involves several synthetic steps:
N-arylation Reaction: The compound I reacts with an iodobenzene analogue under alkaline conditions to obtain compound II.
Removal Reaction: Compound II reacts with an oxirane analogue in methanol under alkaline conditions to obtain compound III.
Esterification Reaction: Compound III reacts with ethyl chloroformate under organic alkaline conditions to obtain compound IV.
Chlorination Reaction: Compound IV undergoes chlorination under the action of potassium persulfate to yield this compound etabonate.
Analyse Chemischer Reaktionen
Loteprednol Etabonat unterliegt verschiedenen chemischen Reaktionen:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Abbauprodukten führt.
Photolyse: Die Exposition gegenüber Licht kann zur Degradation von this compound Etabonat führen.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Acetonitril, Wasser, Essigsäure und verschiedene Belastungsbedingungen wie Säure- und Alkalihydrolyse, Wasserbelastung, Oxidation, Photolyse und Hitze . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Abbauprodukte, die den Nachweis von this compound Etabonat nicht beeinträchtigen .
Vergleich Mit ähnlichen Verbindungen
Loteprednol Etabonat wird mit anderen Kortikosteroiden wie Prednisolonacetat verglichen. Beide Verbindungen werden zur Behandlung von Entzündungen nach einer Kataraktoperation eingesetzt, aber this compound Etabonat hat im Vergleich zu Prednisolonacetat einen geringeren Einfluss auf den Augeninnendruck . Dies macht this compound Etabonat zu einer sichereren Option für Patienten mit einem Risiko für einen erhöhten Augeninnendruck.
Ähnliche Verbindungen
- Prednisolonacetat
- Dexamethason
- Fluorometholon
This compound Etabonat ist einzigartig, da es als "Soft Drug" konzipiert ist, die lokal aktiv ist und schnell zu inaktiven Komponenten metabolisiert wird, wodurch das Risiko systemischer Nebenwirkungen reduziert wird .
Eigenschaften
IUPAC Name |
chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClO5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,18(25)27-11-22)20(15,2)10-16(24)17(14)19/h5,7,9,14-17,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZVAYHNBBHPTO-MXRBDKCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)OCCl)O)CCC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)OCCl)O)CCC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156128 | |
| Record name | Loteprednol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Loteprednol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.36e-02 g/L | |
| Record name | Loteprednol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
129260-79-3, 82034-46-6 | |
| Record name | Loteprednol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129260-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loteprednol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129260793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loteprednol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00873 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Loteprednol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOTEPREDNOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8CBU6KR16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Loteprednol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 - 224 °C | |
| Record name | Loteprednol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does loteprednol etabonate exert its anti-inflammatory effects?
A1: this compound etabonate is a "soft" corticosteroid that interacts with specific intracellular glucocorticoid receptors. [] Upon binding, the complex translocates to the nucleus and binds to DNA, modulating gene expression. [] This leads to the induction of anti-inflammatory proteins, like lipocortins, and the inhibition of inflammatory mediators, like prostaglandins and leukotrienes. []
Q2: What are lipocortins and how do they contribute to this compound etabonate’s anti-inflammatory activity?
A2: Lipocortins are a family of proteins that inhibit phospholipase A2. [] By inhibiting this enzyme, this compound etabonate indirectly reduces the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. []
Q3: What is the chemical structure of this compound etabonate?
A3: this compound etabonate is the etabonate ester of this compound, a corticosteroid analog of prednisolone. Its full chemical name is chloromethyl 17α-[(ethoxycarbonyl)oxy]-11β-hydroxy-3-oxoandrosta-1,4-diene-17β-carboxylate. []
Q4: Are there any readily available spectroscopic data for this compound etabonate?
A4: While the provided research papers do not list specific spectroscopic data, they utilize UV detection at wavelengths of 243 nm, 244 nm, 245 nm, 264.2 nm, and 266 nm for analytical purposes. [, , , , ]
Q5: What is known about the stability of this compound etabonate under various conditions?
A5: Studies have evaluated this compound etabonate's stability under various stress conditions including acidic, alkaline, oxidative, photolytic, and thermal stress. [, ] Results indicate that the compound is susceptible to degradation under certain conditions, highlighting the importance of appropriate formulation and storage conditions.
Q6: How does the stability of this compound etabonate affect its pharmaceutical applications?
A6: The susceptibility of this compound etabonate to degradation necessitates careful consideration during formulation development. Studies have investigated strategies to enhance its stability and optimize its therapeutic effectiveness. [, ]
A6: The provided research articles do not discuss catalytic properties or applications of this compound etabonate. It is primarily investigated for its pharmacological activity as a corticosteroid.
Q7: Are there any available computational studies on this compound etabonate?
A5: While the provided research papers do not detail computational studies, they highlight the structural modifications made to prednisolone to create this compound etabonate, indicating an understanding of structure-activity relationships. [, ] This suggests potential for future research utilizing computational methods to further explore SAR and optimize the compound's properties.
Q8: What are the structural features of this compound etabonate that contribute to its "soft" steroid properties?
A6: The key structural feature contributing to the "soft" steroid properties of this compound etabonate is the presence of a chloromethyl ester group at the 17β position. [] This modification allows for rapid deactivation by esterases in the body, leading to a reduced risk of systemic side effects compared to traditional corticosteroids. [, ]
Q9: What are the recommended storage conditions for this compound etabonate formulations?
A7: While specific storage recommendations vary depending on the formulation, it is generally recommended to store this compound etabonate ophthalmic suspensions at 2-8°C. []
Q10: What formulation strategies have been explored to improve this compound etabonate's stability and bioavailability?
A8: Researchers have investigated various formulation strategies, including the development of nanosuspensions using mucus-penetrating particle (MPP) technology, to enhance ocular surface penetration and therapeutic efficacy. []
Q11: What is known about the pharmacokinetic profile of this compound etabonate?
A9: this compound etabonate exhibits high plasma protein binding (>90%) and a high erythrocyte-buffer partition coefficient (7.8). [] Orally administered this compound etabonate undergoes significant first-pass metabolism, resulting in the detection of only metabolites in plasma. [] Intravenous administration in dogs revealed a terminal half-life of 2.8 hours. []
Q12: What ocular conditions has this compound etabonate been investigated for?
A12: this compound etabonate has been investigated for its efficacy in various ocular conditions including:
- Vernal keratoconjunctivitis (VKC) [, ]
- Giant papillary conjunctivitis []
- Postoperative inflammation after cataract surgery [, , , , ]
- Uveitis []
- Dry eye disease [, , ]
- Corneal transplantation []
- Strabismus surgery []
Q13: What animal models have been used to study this compound etabonate?
A12: Studies have utilized various animal models, including rabbits, rats, mice, guinea pigs, and pigs to investigate the pharmacological effects and safety profile of this compound etabonate. [, , ]
A13: The provided research articles do not discuss resistance or cross-resistance mechanisms related to this compound etabonate.
Q14: What are the potential ocular side effects of this compound etabonate?
A14: While generally well-tolerated, prolonged or excessive use of topical corticosteroids like this compound etabonate can increase the risk of:
- Elevated intraocular pressure (IOP) [, , , , , , , , ]
- Cataract formation []
- Increased susceptibility to infections []
- Delayed wound healing []
Q15: How does the safety profile of this compound etabonate compare to other corticosteroids?
A14: Studies suggest that this compound etabonate exhibits a lower propensity to elevate IOP compared to other corticosteroids like prednisolone acetate. [, , , , ] This is attributed to its "soft" steroid properties and rapid deactivation into inactive metabolites. [, ]
Q16: What drug delivery strategies are employed to enhance this compound etabonate's ocular bioavailability?
A15: Researchers have developed a novel this compound etabonate nanosuspension formulation using mucus-penetrating particle (MPP) technology. [] This technology aims to improve the drug's penetration into target tissues on the ocular surface, potentially leading to enhanced efficacy. []
A14: While the provided research articles do not delve into specific biomarkers for this compound etabonate, they emphasize the importance of monitoring clinical parameters like IOP and inflammation during treatment. [, ] This suggests potential for future research to identify biomarkers that could predict treatment response or monitor for potential adverse effects.
Q17: What analytical methods have been employed to quantify this compound etabonate?
A17: Several analytical methods have been developed and validated for the quantification of this compound etabonate:
- High-performance liquid chromatography (HPLC) with UV detection [, , , , , , ]
- Spectrophotometry, including UV spectrophotometry and ratio spectra derivative methods [, ]
A17: The provided research articles do not address the environmental impact or degradation of this compound etabonate.
Q18: How does the solubility of this compound etabonate impact its formulation and ocular bioavailability?
A17: While specific solubility data are not detailed in the provided articles, the development of various formulations, including suspensions and gels, suggests consideration for its solubility characteristics. [, , , , ] Research emphasizes the importance of achieving optimal drug release and penetration into ocular tissues for therapeutic efficacy. []
Q19: What validation parameters were assessed for the analytical methods used to quantify this compound etabonate?
A19: Developed analytical methods underwent validation procedures according to ICH guidelines, ensuring:
- Linearity: A linear relationship between drug concentration and analytical response over a specific range. [, , , , , ]
- Accuracy: Closeness of measured values to the true value, typically determined through recovery studies. [, , , ]
- Precision: Agreement between repeated measurements, assessed through repeatability and intermediate precision studies. [, , ]
- Specificity: Ability to distinguish the analyte from other components in the sample matrix, particularly degradation products. [, , ]
A19: While specific quality control and assurance measures are not detailed in the provided research, the emphasis on validated analytical methods for characterizing and quantifying this compound etabonate underscores the importance of these aspects in pharmaceutical development and manufacturing.
Q20: What are some alternative treatments for ocular inflammation and allergic conjunctivitis?
A20: Besides this compound etabonate, other treatment options for ocular inflammation and allergic conjunctivitis include:
- Other topical corticosteroids, such as fluorometholone and prednisolone acetate, although these may carry a higher risk of IOP elevation. [, , , , , , ]
- Topical non-steroidal anti-inflammatory drugs (NSAIDs), like ketorolac tromethamine, diclofenac, and bromfenac sodium, which may be preferable for patients at risk of steroid-induced IOP elevation. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




